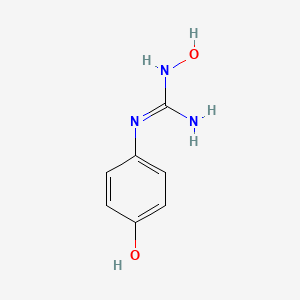
Guanidine, N-hydroxy-N'-(4-hydroxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, N-hydroxy-N’-(4-hydroxyphenyl)- is a compound that belongs to the guanidine family, known for its versatile chemical properties and biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which can be coupled with amines using coupling reagents or metal-catalyzed guanidylation . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent . Additionally, cyanamides reacting with derivatized amines and copper-catalyzed cross-coupling chemistry are also employed .
Industrial Production Methods: Industrial production of guanidine derivatives often involves scalable methods such as the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . This method is practical for substrates that dissolve only in aqueous solutions, such as peptides or pharmacologically important compounds .
化学反応の分析
Types of Reactions: Guanidine, N-hydroxy-N’-(4-hydroxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s guanidine group can participate in nucleophilic and electrophilic reactions due to its unique electronic structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyphenyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the hydroxyphenyl ring using reagents like halogens or nitro groups under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the hydroxyphenyl ring.
科学的研究の応用
Guanidine, N-hydroxy-N’-(4-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential as a DNA minor groove binder and kinase inhibitor.
Industry: The compound is used in the production of pharmaceuticals and as a component in materials science.
作用機序
The mechanism of action of guanidine, N-hydroxy-N’-(4-hydroxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity . For example, guanidine derivatives can enhance the release of acetylcholine following a nerve impulse, affecting muscle cell membrane depolarization and repolarization .
類似化合物との比較
Guanidine: A simple guanidine compound with similar basic properties and applications in organic synthesis and medicine.
Biguanide: Known for its use in pharmaceuticals, particularly as an antidiabetic agent.
Uniqueness: Guanidine, N-hydroxy-N’-(4-hydroxyphenyl)- is unique due to its hydroxyphenyl moiety, which imparts additional chemical reactivity and potential biological activity. This structural feature distinguishes it from other guanidine derivatives and enhances its versatility in various applications.
特性
CAS番号 |
359818-91-0 |
|---|---|
分子式 |
C7H9N3O2 |
分子量 |
167.17 g/mol |
IUPAC名 |
1-hydroxy-2-(4-hydroxyphenyl)guanidine |
InChI |
InChI=1S/C7H9N3O2/c8-7(10-12)9-5-1-3-6(11)4-2-5/h1-4,11-12H,(H3,8,9,10) |
InChIキー |
QHUOZEAYYKLKIY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=C(N)NO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


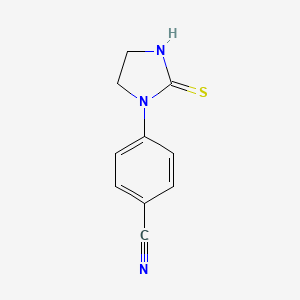
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)
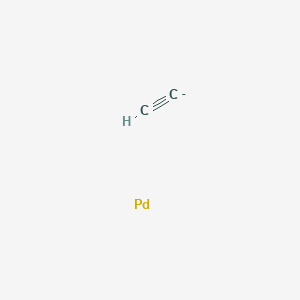

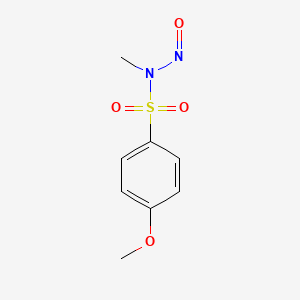

![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)

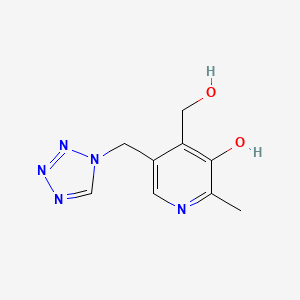
![2-[(3-Chlorophenoxy)carbonyl]benzoate](/img/structure/B14234569.png)
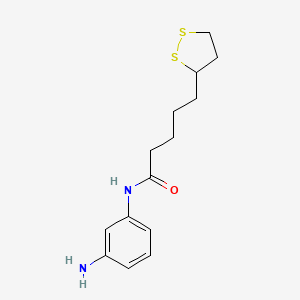
![4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid](/img/structure/B14234574.png)
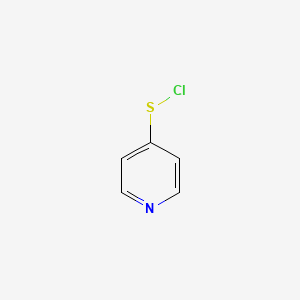
![N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide](/img/structure/B14234591.png)
